3-Bromomethyl-3-phenyl-oxetane
Overview
Description
3-Bromomethyl-3-phenyl-oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.028 .
Synthesis Analysis
The synthesis of oxetane derivatives has seen significant advances in recent years . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents .Molecular Structure Analysis
The molecular structure of 3-Bromomethyl-3-phenyl-oxetane is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
Oxetanes have been shown to undergo a variety of chemical reactions . For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .Scientific Research Applications
3-Bromomethyl-3-phenyl-oxetane: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Enhancing Drug Properties: Oxetane rings, including those in 3-Bromomethyl-3-phenyl-oxetane, are known to improve the physicochemical properties of drugs. They can influence factors like solubility, stability, and bioavailability, making them valuable in drug design .
Synthetic Chemistry Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be exploited in synthetic chemistry to create a variety of complex molecules .
Early Discovery Research Unique Chemical Collection: This compound is provided to researchers as part of unique chemical collections for early discovery research, indicating its potential for novel applications in various fields .
Clinical Trials Drug Development: Oxetane-containing drugs, possibly including derivatives of 3-Bromomethyl-3-phenyl-oxetane, have reached different phases of clinical trials, suggesting its role in the development of new therapeutic agents .
Safety And Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are increasingly being used in drug discovery, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Future research will likely continue to explore the potential benefits of appending an oxetane to a drug compound, as well as potential pitfalls, challenges, and future directions .
properties
IUPAC Name |
3-(bromomethyl)-3-phenyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDGQVKKXMSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-3-phenyl-oxetane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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